molecular formula C11H9FO4 B11524384 methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate

methyl (2Z)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate

Cat. No.: B11524384
M. Wt: 224.18 g/mol
InChI Key: KTWGXTGODIPYSX-TWGQIWQCSA-N
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Description

Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate is an organic compound that belongs to the class of enones It is characterized by the presence of a fluorophenyl group, a hydroxy group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate typically involves the reaction of 4-fluorobenzaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular aldol condensation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone.

    Reduction: The keto group can be reduced to form an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed for the reduction reactions.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of a diketone.

    Reduction: Formation of a diol.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-4-(4-chlorophenyl)-2-hydroxy-4-oxobut-2-enoate
  • Methyl (2E)-4-(4-bromophenyl)-2-hydroxy-4-oxobut-2-enoate
  • Methyl (2E)-4-(4-methylphenyl)-2-hydroxy-4-oxobut-2-enoate

Uniqueness

Methyl (2E)-4-(4-fluorophenyl)-2-hydroxy-4-oxobut-2-enoate is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C11H9FO4

Molecular Weight

224.18 g/mol

IUPAC Name

methyl (Z)-4-(4-fluorophenyl)-4-hydroxy-2-oxobut-3-enoate

InChI

InChI=1S/C11H9FO4/c1-16-11(15)10(14)6-9(13)7-2-4-8(12)5-3-7/h2-6,13H,1H3/b9-6-

InChI Key

KTWGXTGODIPYSX-TWGQIWQCSA-N

Isomeric SMILES

COC(=O)C(=O)/C=C(/C1=CC=C(C=C1)F)\O

Canonical SMILES

COC(=O)C(=O)C=C(C1=CC=C(C=C1)F)O

Origin of Product

United States

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